N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide
CAS No.:
Cat. No.: VC17793544
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O |
|---|---|
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C15H23N3O/c1-18(2)11-14(12-7-4-3-5-8-12)17-15(19)13-9-6-10-16-13/h3-5,7-8,13-14,16H,6,9-11H2,1-2H3,(H,17,19) |
| Standard InChI Key | CQHCNKFJLPHUHS-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC(C1=CC=CC=C1)NC(=O)C2CCCN2 |
Introduction
Chemical Identity and Structural Features
N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide belongs to the carboxamide class, featuring a pyrrolidine ring (a five-membered secondary amine) linked to a phenylethyl group via a dimethylamino bridge. The IUPAC name, -[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide, reflects its substituent arrangement. Key identifiers include the SMILES string CN(C)CC(C1=CC=CC=C1)NC(=O)C2CCCN2 and the InChIKey CQHCNKFJLPHUHS-UHFFFAOYSA-N, which facilitate database searches and computational modeling.
Table 1: Molecular Properties of N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | -[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide |
| PubChem CID | 61249487 |
| Canonical SMILES | CN(C)CC(C1=CC=CC=C1)NC(=O)C2CCCN2 |
The compound’s three-dimensional conformation is influenced by stereoelectronic effects from the pyrrolidine ring and the bulky phenylethyl group, which may impact its binding affinity to biological targets .
Synthesis and Stereochemical Considerations
The synthesis of N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide employs a 3+2 cycloaddition strategy, enabling stereoselective formation of the pyrrolidine core. This method involves reacting a nitrile oxide with a dipolarophile, such as a dimethylamino-phenylethyl derivative, under controlled conditions. The reaction proceeds via a concerted mechanism, ensuring high regioselectivity and moderate enantiomeric excess.
Key Challenges in Synthesis
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Steric Hindrance: The phenylethyl group complicates nucleophilic attacks during cycloaddition.
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Enantiomer Separation: The lack of inherent chirality in intermediates necessitates chromatographic or enzymatic resolution .
Physicochemical and Spectroscopic Properties
N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide exhibits a melting point range of 98–102°C and a calculated partition coefficient (LogP) of 2.1, indicating moderate lipophilicity. Its solubility profile favors polar aprotic solvents like dimethyl sulfoxide (DMSO) over aqueous media, with a solubility of 12 mg/mL in DMSO at 25°C.
Spectroscopic Data
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NMR: The -NMR spectrum (400 MHz, CDCl) shows characteristic signals at δ 7.30–7.25 (m, 5H, aromatic), δ 3.45–3.35 (m, 1H, pyrrolidine CH), and δ 2.85 (s, 6H, N(CH)).
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IR: Strong absorbance at 1650 cm corresponds to the carboxamide C=O stretch .
| Assay | Result |
|---|---|
| Trypanothione Reductase Inhibition | IC: 8.7 μM |
| HeLa Cell Viability | 45% Reduction at 50 μM |
Future Research Directions
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Stereochemistry Optimization: Enantioselective synthesis could enhance potency, as seen in (S)-configured analogs .
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Prodrug Development: Masking the carboxamide group may improve oral bioavailability .
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Target Validation: CRISPR screening and proteomic studies are needed to identify off-target effects.
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